molecular formula C5H7N3O2 B13586681 4,5-Dimethyl-4H-1,2,4-triazole-3-carboxylic acid

4,5-Dimethyl-4H-1,2,4-triazole-3-carboxylic acid

Cat. No.: B13586681
M. Wt: 141.13 g/mol
InChI Key: LYVVYHYIGJAYJO-UHFFFAOYSA-N
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Description

4,5-Dimethyl-4H-1,2,4-triazole-3-carboxylic acid is a heterocyclic organic compound with the molecular formula C5H7N3O2 It belongs to the class of triazoles, which are five-membered rings containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dimethyl-4H-1,2,4-triazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,5-dimethyl-1,2,4-triazole with carbon dioxide under high pressure and temperature conditions. Another approach involves the oxidation of 3,5-dimethyl-1,2,4-triazole to form the carboxylic acid derivative .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethyl-4H-1,2,4-triazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like methanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylate salts, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, into the triazole ring .

Scientific Research Applications

4,5-Dimethyl-4H-1,2,4-triazole-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 4,5-Dimethyl-4H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dimethyl-4H-1,2,4-triazole-3-carboxylic acid is unique due to the presence of both dimethyl groups and a carboxylic acid group on the triazole ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .

Properties

IUPAC Name

4,5-dimethyl-1,2,4-triazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c1-3-6-7-4(5(9)10)8(3)2/h1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYVVYHYIGJAYJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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